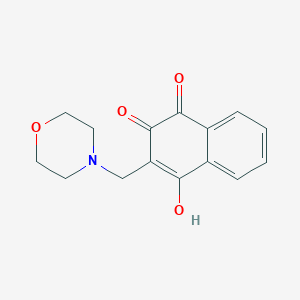

![molecular formula C11H9BrN4 B11848104 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine](/img/structure/B11848104.png)

7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

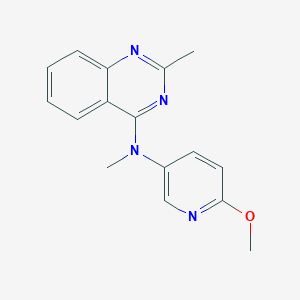

7-ブロモ-1-メチル-[1,2,4]トリアゾロ[4,3-a]キノリン-4-アミンは、トリアゾロキノリン類に属する複素環式化合物です。この化合物は、キノリン部分にトリアゾール環が縮合し、7位に臭素原子、1位にメチル基が置換していることを特徴としています。この化合物のユニークな構造は、医薬品化学や薬理学など、さまざまな科学研究分野で関心を集めています。

2. 製法

合成経路と反応条件: 7-ブロモ-1-メチル-[1,2,4]トリアゾロ[4,3-a]キノリン-4-アミンの合成は、通常、適切な前駆体を制御された条件下で環化させることを伴います。一般的な方法の1つは、7-ブロモキノリン-4-カルボン酸とヒドラジン水和物を反応させて、対応するヒドラジドを形成することです。この中間体は、次にヨードメタンで処理してメチル基を導入し、その後、トリエチルオルトギ酸で環化させてトリアゾール環を形成します。

工業生産方法: この化合物の工業生産には、同様の合成経路が使用されますが、大規模生産向けに最適化されています。これには、反応効率と収率を高めるために、連続フロー反応器とマイクロ波支援合成を使用することが含まれます。反応条件は、最終生成物の純度と一貫性を確保するために慎重に制御されます。

反応の種類:

酸化: この化合物は、特にメチル基で酸化反応を受ける可能性があり、対応するN-酸化物を生成します。

還元: 還元反応は臭素原子を標的にすることができ、水素やその他の置換基で置換される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素とm-クロロ過安息香酸が含まれます。

還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミン、チオール、アルコキシドなどの求核剤は、塩基性条件下で使用して臭素原子を置換することができます。

主な生成物:

酸化: N-酸化物の形成。

還元: 脱臭素化誘導体の形成。

置換: 使用される求核剤に応じて、さまざまな置換トリアゾロキノリンの形成。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromoquinoline-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with methyl iodide to introduce the methyl group, followed by cyclization with triethyl orthoformate to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of de-brominated derivatives.

Substitution: Formation of various substituted triazoloquinolines depending on the nucleophile used.

科学的研究の応用

7-ブロモ-1-メチル-[1,2,4]トリアゾロ[4,3-a]キノリン-4-アミンは、科学研究においていくつかの応用があります。

医薬品化学: さまざまな生物学的標的に結合する能力により、抗がん剤、抗ウイルス剤、抗菌剤としての可能性が研究されています。

生物学: この化合物は、酵素阻害と受容体結合の研究に使用され、分子レベルでの作用機序に関する洞察を提供します。

産業: 新しい医薬品や農薬の開発における潜在的な使用が検討されています。

作用機序

7-ブロモ-1-メチル-[1,2,4]トリアゾロ[4,3-a]キノリン-4-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。トリアゾール環は、酵素の活性部位の残基と水素結合やπ-π相互作用を形成することができ、酵素活性を阻害します。さらに、キノリン部分はDNAにインターカレーションすることができ、複製と転写プロセスを阻害します。

類似化合物:

7-クロロ-1-メチル-[1,2,4]トリアゾロ[4,3-a]キノリン-4-アミン: 臭素原子ではなく塩素原子を持つ類似の構造。

1-メチル-[1,2,4]トリアゾロ[4,3-a]キノキサリン: キノリンではなくキノキサリンに縮合した類似のトリアゾール環。

8-ブロモ-1-メチル-6-フェニル-[1,2,4]トリアゾロ[4,3-a]キノキサリン: 追加のフェニル置換を伴う類似のトリアゾール環。

独自性: 7位に臭素原子があることと、トリアゾール環がキノリン部分に特異的に縮合していることで、7-ブロモ-1-メチル-[1,2,4]トリアゾロ[4,3-a]キノリン-4-アミンにユニークな化学的および生物学的特性が付与されます。これらの構造的特徴は、その反応性と薬理学的に活性な化合物としての可能性を高めます。

類似化合物との比較

7-Chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine: Similar structure but with a chlorine atom instead of bromine.

1-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar triazole ring but fused to a quinoxaline instead of quinoline.

8-Bromo-1-methyl-6-phenyl-[1,2,4]triazolo[4,3-a]quinoxaline: Similar triazole ring but with additional phenyl substitution.

Uniqueness: The presence of the bromine atom at the 7th position and the specific fusion of the triazole ring to the quinoline moiety confer unique chemical and biological properties to 7-Bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine. These structural features enhance its reactivity and potential as a pharmacologically active compound.

特性

分子式 |

C11H9BrN4 |

|---|---|

分子量 |

277.12 g/mol |

IUPAC名 |

7-bromo-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-4-amine |

InChI |

InChI=1S/C11H9BrN4/c1-6-14-15-11-9(13)5-7-4-8(12)2-3-10(7)16(6)11/h2-5H,13H2,1H3 |

InChIキー |

LIDWNYLJQNTENY-UHFFFAOYSA-N |

正規SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C=C2N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)

![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)

![3-(Cyclopropylmethoxy)-6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B11848035.png)

![3-Methyl-4-phenoxy-1H-pyrazolo[3,4-B]quinoline](/img/structure/B11848077.png)

![Dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B11848081.png)